molecular formula C20H17N5OS B3948691 N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine

Cat. No.: B3948691
M. Wt: 375.4 g/mol
InChI Key: KKRAREQOSJFTDD-UHFFFAOYSA-N
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Description

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine: is a complex organic compound that features a unique combination of benzofuran, pyrazole, and benzothiadiazole moieties

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-25(11-13-6-7-16-17(8-13)24-27-23-16)12-15-10-21-22-20(15)19-9-14-4-2-3-5-18(14)26-19/h2-10H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRAREQOSJFTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NSN=C2C=C1)CC3=C(NN=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, strong bases, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine is unique due to its combination of benzofuran, pyrazole, and benzothiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine
Reactant of Route 2
N-[[5-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl]-1-(2,1,3-benzothiadiazol-5-yl)-N-methylmethanamine

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